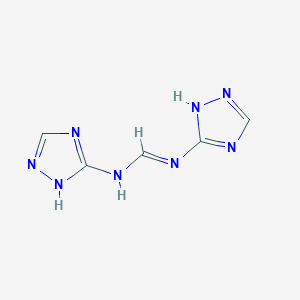
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide, also known as 5-MeO-DALT, is a synthetic compound that belongs to the family of tryptamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. 5-MeO-DALT is a potent agonist of serotonin receptors and has been studied extensively for its therapeutic potential.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide is a potent agonist of serotonin receptors, particularly the 5-HT2A receptor. It has been shown to activate these receptors with high affinity, leading to the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to that of other psychedelic compounds such as LSD and psilocybin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide are still being studied. It has been shown to induce a state of altered consciousness, characterized by changes in perception, thought, and mood. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide has been shown to increase heart rate and blood pressure, and may have other physiological effects that have yet to be fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide in lab experiments is its potency and selectivity for serotonin receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide is its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide. One area of interest is its potential use in treating inflammatory bowel disease, as well as other inflammatory conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide, and its potential therapeutic applications for mental health disorders such as depression and anxiety. Finally, more research is needed to determine the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide and its potential for abuse.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 2-fluorophenylacetic acid, followed by reduction with sodium borohydride. The resulting product is then treated with thionyl chloride to form the final compound. The synthesis method of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide has been studied for its potential use in treating depression and anxiety disorders.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-14-4-2-1-3-13(14)6-8-17(20)19-10-12-5-7-15-16(9-12)22-11-21-15/h1-5,7,9H,6,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAZMCGTJVTIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-Benzodioxol-5-YL)methyl]-3-(2-fluorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)

![3-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5810549.png)
![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)
![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)
![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)


![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)

![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)

